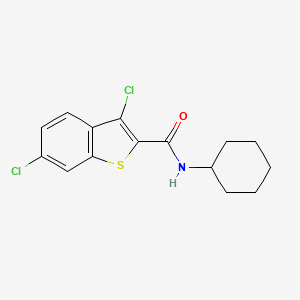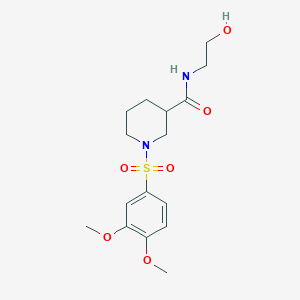![molecular formula C24H26ClN3O4 B11131008 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one](/img/structure/B11131008.png)
6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include anhydrous potassium carbonate, dry DMF, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromenone derivatives .
Scientific Research Applications
6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives, piperazine-containing molecules, and pyridine-based compounds. Examples include:
- 4-hydroxy-2-quinolones
- Coumarin derivatives
- Imidazole-containing compounds
Uniqueness
What sets 6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26ClN3O4 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
6-chloro-3,4-dimethyl-7-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H26ClN3O4/c1-16-17(2)24(30)32-21-14-22(20(25)13-19(16)21)31-15-23(29)28-11-9-27(10-12-28)8-6-18-5-3-4-7-26-18/h3-5,7,13-14H,6,8-12,15H2,1-2H3 |
InChI Key |
MOXSXKIKAZMGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCN(CC3)CCC4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11130926.png)

![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130937.png)
![N-cyclopentyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11130949.png)
![Bis(2-methylpropyl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11130953.png)
![6,8-Dibromo-2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11130958.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130966.png)
![5-{(Z)-1-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11130973.png)
![2-(dipropylamino)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130979.png)
![2-(4-tert-butylphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130980.png)
![5-(azepan-1-yl)-2-[(E)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11130987.png)
![N-(3-Methoxypropyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11130997.png)

![Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11131003.png)
